molecular formula C13H11N3O B2589279 2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1338668-96-4

2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No. B2589279
CAS RN: 1338668-96-4
M. Wt: 225.251
InChI Key: MIFJGNLNTCBEEV-UHFFFAOYSA-N
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Description

The compound “2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one” belongs to the class of organic compounds known as pyrazolopyrazines . These are polycyclic aromatic compounds containing a pyrazole ring fused to a pyrazine ring. Pyrazole is a five-membered aromatic ring with two nitrogen atoms at positions 1 and 2. Pyrazine is a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4.


Molecular Structure Analysis

The molecular structure of “2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one” would be characterized by the presence of a pyrazolo[1,5-a]pyrazin-4(5H)-one core with a 4-methylphenyl group attached at the 2-position .

Scientific Research Applications

Antimicrobial and Antioxidant Activities

The synthesis and characterization of new 1,2,3-triazolyl pyrazole derivatives, including structures related to 2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one, have demonstrated potential antimicrobial and antioxidant activities. These compounds were synthesized via a Vilsmeier–Haack reaction approach, characterized using various spectroscopic methods, and showed broad-spectrum antimicrobial activities along with moderate to good antioxidant activities. The antimicrobial effectiveness was further supported by in silico molecular docking studies for the inhibition of E. coli MurB enzyme, indicating their potential as good inhibitors (Bhat et al., 2016).

Cancer Cell Growth Inhibition

Another significant application of compounds structurally related to 2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is in cancer research. Specifically, novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives have been synthesized and shown to inhibit the growth of A549 and H322 lung cancer cells in dosage-dependent manners. This preliminary biological evaluation underlines the potential of these compounds in developing new therapeutic agents for treating lung cancer (Zheng et al., 2011).

Spectroscopic and Computational Evaluation

Further research into the spectroscopic properties and computational evaluation of pyrazole derivatives, including those related to 2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one, has provided insights into their reactive properties and pharmaceutical potential. Studies involving density functional theory (DFT) calculations, molecular dynamics (MD) simulations, and molecular docking suggest that these compounds have significant reactive properties and potential as new drugs, highlighting their inhibitory activity against specific enzymes and suggesting their development as new anti-TB drugs (Thomas et al., 2018).

Future Directions

The study of pyrazolopyrazines, including “2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one”, could be a promising area of research due to the potential biological activities of these compounds . Further studies could focus on the synthesis, characterization, and testing of these compounds for various applications.

properties

IUPAC Name

2-(4-methylphenyl)-5H-pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O/c1-9-2-4-10(5-3-9)11-8-12-13(17)14-6-7-16(12)15-11/h2-8H,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIFJGNLNTCBEEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C=CNC(=O)C3=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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